7-Bromo-2-iodo-1H-indole
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Overview
Description
7-Bromo-2-iodo-1H-indole is a halogenated indole derivative, characterized by the presence of bromine and iodine atoms at the 7th and 2nd positions of the indole ring, respectively. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and their presence in various natural products and pharmaceuticals .
Mechanism of Action
Target of Action
7-Bromo-2-iodo-1H-indole, like other indole derivatives, primarily targets various receptors in the body . Indole derivatives are known to bind with high affinity to these receptors, which play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular functions . The compound’s aromatic nature allows it to readily undergo electrophilic substitution, similar to the benzene ring . This property enables it to interact effectively with its targets .
Biochemical Pathways
This compound affects various biochemical pathways. Indole derivatives, in general, have been found to influence a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
The bioavailability of indole derivatives is generally influenced by their chemical structure and the presence of functional groups .
Result of Action
The result of the action of this compound at the molecular and cellular level is likely to be varied due to its potential to influence multiple biological activities . Depending on the specific targets and pathways involved, the compound may exhibit a range of effects, from antiviral to anticancer activities .
Biochemical Analysis
Biochemical Properties
They are known to play a significant role in biochemical reactions, particularly in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Cellular Effects
Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They have been used as biologically active compounds for the treatment of various diseases .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-iodo-1H-indole typically involves halogenation reactions. One common method is the sequential halogenation of indole. Initially, indole undergoes bromination at the 7th position using bromine or a brominating agent like N-bromosuccinimide. Subsequently, the brominated indole is subjected to iodination at the 2nd position using iodine or an iodinating agent such as iodine monochloride .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring or the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Reduced forms of the indole ring or substituents.
Coupling Products: Biaryl compounds.
Scientific Research Applications
7-Bromo-2-iodo-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
7-Bromo-1H-indole: Lacks the iodine atom at the 2nd position.
2-Iodo-1H-indole: Lacks the bromine atom at the 7th position.
7-Chloro-2-iodo-1H-indole: Contains chlorine instead of bromine at the 7th position.
Uniqueness: 7-Bromo-2-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets .
Properties
IUPAC Name |
7-bromo-2-iodo-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIFRLVGQZXPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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